molecular formula C9H11F2NO2 B6283374 6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol CAS No. 2309447-60-5

6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol

Cat. No. B6283374
CAS RN: 2309447-60-5
M. Wt: 203.2
InChI Key:
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Description

6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol, also known as Methyl-6-difluoromethoxyethylpyridin-3-ol, is an organic compound that has been used for a variety of applications in scientific research. It is a colorless to pale yellow liquid with a pungent odor and a boiling point of 123-125°C. It is soluble in water and ethanol, and is used as a reagent in organic synthesis. Methyl-6-difluoromethoxyethylpyridin-3-ol has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research.

Scientific Research Applications

6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-olluoromethoxyethylpyridin-3-ol has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research. It has been used as a reagent in organic synthesis, and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of drugs and other biologically active compounds. In addition, it has been studied for its potential applications in the treatment of cancer, as well as for its potential use as an anti-inflammatory agent.

Mechanism of Action

6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-olluoromethoxyethylpyridin-3-ol is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones involved in inflammation and pain. By inhibiting the activity of COX-2, methyl-6-difluoromethoxyethylpyridin-3-ol may reduce inflammation and pain.
Biochemical and Physiological Effects
6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-olluoromethoxyethylpyridin-3-ol has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, it has been studied for its potential effects on cell proliferation and apoptosis, as well as its potential role in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-olluoromethoxyethylpyridin-3-ol has several advantages for use in laboratory experiments. It is a colorless to pale yellow liquid, which is soluble in water and ethanol and has a boiling point of 123-125°C. It is also relatively inexpensive and can be easily synthesized from readily available reagents. However, it is toxic and should be handled with care.

Future Directions

6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-olluoromethoxyethylpyridin-3-ol has potential applications in the treatment of cancer, as well as for its potential use as an anti-inflammatory agent. Further research is needed to determine the efficacy of this compound in the treatment of various diseases. In addition, further research is needed to determine the mechanism of action of this compound and to identify potential side effects. Furthermore, further research is needed to determine the potential toxicity of this compound and to assess its safety for use in humans. Finally, further research is needed to identify potential new applications for this compound, such as in the synthesis of drugs and other biologically active compounds.

Synthesis Methods

6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-olluoromethoxyethylpyridin-3-ol is synthesized by reacting 5-methylpyridin-3-ol with 1,1-difluoroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps, first forming a hydrate of the 1,1-difluoroethanol, and then forming an ester with the pyridin-3-ol. The product is then purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "5-methyl-3-pyridinol", "1,1-difluoro-2-methoxyethane", "Sodium hydride", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 5-methyl-3-pyridinol is reacted with sodium hydride in dimethylformamide to form the corresponding pyridinolate salt.", "Step 2: 1,1-difluoro-2-methoxyethane is added to the reaction mixture and the resulting mixture is heated to reflux for several hours to form the desired intermediate.", "Step 3: The intermediate is then treated with hydrochloric acid to remove the protecting group and form the corresponding hydrochloride salt.", "Step 4: The hydrochloride salt is then neutralized with sodium hydroxide and extracted with ethyl acetate.", "Step 5: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the target compound." ] }

CAS RN

2309447-60-5

Product Name

6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol

Molecular Formula

C9H11F2NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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